2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline
Description
Significance of Pyrazole (B372694) and Aniline (B41778) Moieties in Contemporary Organic Chemistry
The pyrazole ring and the aniline moiety are fundamental building blocks in the design of new organic molecules, particularly in the realm of medicinal chemistry.
Pyrazole: This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the development of pharmaceuticals. globalresearchonline.netacademicstrive.com Its structure is a feature of numerous FDA-approved drugs. nih.govrsc.org The metabolic stability of the pyrazole nucleus makes it an attractive scaffold in drug design. nih.gov Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. globalresearchonline.netmdpi.comnih.gov This broad spectrum of activity has cemented pyrazole's status as a "privileged scaffold" in medicinal chemistry. nih.gov
Aniline: As the simplest aromatic amine, aniline (C₆H₅NH₂) is a crucial precursor in the synthesis of a vast range of organic compounds. wikipedia.org It is fundamental to the manufacturing of dyes, polymers, and rubber processing chemicals. In medicinal chemistry, the aniline framework is present in numerous therapeutic agents. The amino group attached to the benzene ring can be readily modified, allowing for the synthesis of a diverse library of derivatives. mdpi.com Aniline-derived compounds are investigated for a variety of pharmacological effects, including antibacterial and anticancer activities. nih.govnih.gov
The combination of these two moieties into a single molecular entity creates a "pyrazole-aniline" system, a class of compounds that continues to be a fertile ground for chemical synthesis and biological investigation.
Structural Context and Nomenclature of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline
To understand the compound , a breakdown of its structure as described by its IUPAC name is essential.
The name "this compound" systematically describes the arrangement of its constituent parts:
Aniline: This is the parent structure, a benzene ring substituted with an amino (-NH₂) group.
2-(...): This indicates that a substituent is attached to the aniline ring at the second carbon atom relative to the amino group (the ortho position).
(...)pyrazol-1-yl: The substituent is a pyrazole ring, and it is connected to the aniline ring via the nitrogen atom at position 1 of the pyrazole ring. The "1H" specifies the position of the tautomeric hydrogen on the pyrazole ring.
3-cyclopropyl...: A cyclopropyl (B3062369) group is attached to the pyrazole ring at the third carbon atom.
Therefore, the molecule consists of an aniline ring where the ortho-position is bonded to the N1 position of a pyrazole ring, which in turn bears a cyclopropyl group at its C3 position.
Overview of Research Trajectories for Pyrazole-Aniline Derivatives
Research into pyrazole-aniline derivatives is dynamic and multifaceted, primarily driven by the search for new therapeutic agents. researchgate.net The versatility of synthetic methods allows for the creation of diverse molecular libraries where the substitution patterns on both the pyrazole and aniline rings are systematically varied. nih.govresearchgate.net
Key research trajectories include:
Anticancer Drug Discovery: A significant portion of research is dedicated to synthesizing pyrazole-aniline compounds as potential anticancer agents. rsc.orgnih.gov Studies often focus on their ability to inhibit specific protein kinases, which are crucial regulators of cell proliferation and survival. nih.gov Structure-activity relationship (SAR) studies have shown that incorporating an aniline moiety can enhance the cytotoxic potency of pyrazole-based compounds. nih.gov
Antimicrobial Agents: The development of novel antibiotics to combat drug-resistant bacteria is a global health priority. Pyrazole-aniline derivatives have been reported as potent antibacterial agents, with some showing selective activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Anti-inflammatory Applications: Many pyrazole derivatives are known for their anti-inflammatory properties. nih.govjpsbr.org Research in this area explores the synthesis of pyrazole-aniline compounds as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2), which are involved in inflammatory pathways. nih.gov
Materials Science: Beyond medicine, pyrazole derivatives are explored for applications in materials science, including the development of fluorescent probes, dyes, and agrochemicals, owing to their unique electronic and photophysical properties. globalresearchonline.netmdpi.com
The compound this compound fits squarely within these established research trends. Its structure combines the proven pyrazole core with a modifiable aniline group and a cyclopropyl substituent—a small, rigid ring known to influence the conformational properties and metabolic stability of molecules. While specific research findings on this exact molecule are not widely documented in publicly available literature, its structure represents a logical design for exploring the chemical space of bioactive pyrazole-aniline systems.
Structure
3D Structure
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(3-cyclopropylpyrazol-1-yl)aniline |
InChI |
InChI=1S/C12H13N3/c13-10-3-1-2-4-12(10)15-8-7-11(14-15)9-5-6-9/h1-4,7-9H,5-6,13H2 |
InChI Key |
MDSMPHONHVCNCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C=C2)C3=CC=CC=C3N |
Origin of Product |
United States |
Advanced Derivatization and Functionalization Strategies for the 2 3 Cyclopropyl 1h Pyrazol 1 Yl Aniline Scaffold
Strategic Functionalization of the Pyrazole (B372694) Core
The pyrazole ring within the 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline scaffold is an aromatic heterocycle that can undergo various chemical transformations. The presence of two nitrogen atoms and the substituent at the C3 position influences its reactivity towards different reagents.
Electrophilic Substitution Reactions on the Pyrazole Ring
Electrophilic substitution on the pyrazole ring of 1,3-disubstituted pyrazoles predominantly occurs at the C4 position. This regioselectivity is due to the electronic distribution within the pyrazole ring, which directs incoming electrophiles to this site. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous 1-aryl-3-substituted pyrazoles.
Key electrophilic substitution reactions applicable to this scaffold include:
Halogenation: The introduction of halogen atoms (Cl, Br, I) at the C4 position can be achieved using various halogenating agents. For instance, N-halosuccinimides (NCS, NBS, NIS) are commonly used under mild conditions. researchgate.net The reaction of 1-aryl-3-aryl-1H-pyrazoles with N-iodosuccinimide (NIS) in acetonitrile has been shown to yield the corresponding 4-iodo derivatives in good yields. Similarly, bromination can be effected using NBS in solvents like chloroform or acetic acid.
Nitration: The introduction of a nitro group at the C4 position is typically carried out using a mixture of nitric acid and sulfuric acid. However, the conditions must be carefully controlled to avoid nitration on the more activated aniline (B41778) ring. In studies on related 1-aryl-pyrazoles, nitration has been shown to occur at the C4 position of the pyrazole ring. For instance, the nitration of 1-phenyl-3-methylpyrazole with fuming nitric acid in sulfuric acid yields 1-phenyl-3-methyl-4-nitropyrazole.
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C4 position of the pyrazole ring and is a versatile method for further functionalization. The Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as the electrophile. This reaction is widely applicable to 1,3-disubstituted pyrazoles and is expected to proceed efficiently on the this compound scaffold. The resulting 4-formyl derivative can then serve as a key intermediate for the synthesis of a wide range of other derivatives.
| Reaction | Typical Reagents | Position of Substitution | Product |
|---|---|---|---|
| Halogenation | NBS, NCS, NIS | C4 | 4-Halo-2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline |
| Nitration | HNO₃/H₂SO₄ | C4 | 2-(3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)aniline |
| Vilsmeier-Haack | POCl₃/DMF | C4 | 2-(4-formyl-3-cyclopropyl-1H-pyrazol-1-yl)aniline |
Nucleophilic Additions and Substitutions on Pyrazole Derivatives
Direct nucleophilic addition to the electron-rich pyrazole ring is generally challenging. However, nucleophilic substitution can be achieved if a suitable leaving group is present on the ring, typically at the C3 or C5 positions.
For the this compound scaffold, functionalization via nucleophilic substitution would likely require prior modification to introduce a leaving group. For instance, if a halogen atom were introduced at the C5 position, it could potentially be displaced by various nucleophiles.
Common nucleophilic substitution reactions on activated pyrazole systems include:
Amination: Displacement of a halide at the C5 position with an amine or ammonia can lead to the formation of 5-aminopyrazole derivatives. These reactions often require elevated temperatures and sometimes the use of a catalyst.
Hydroxylation: A halide at the C5 position can be substituted by a hydroxyl group, typically by reaction with a strong base like sodium hydroxide or potassium hydroxide in an aqueous medium or a polar aprotic solvent at high temperatures, to yield 5-hydroxypyrazole derivatives.
It is important to note that the synthesis of 5-amino and 5-hydroxypyrazoles is more commonly achieved through the cyclization of functionalized acyclic precursors, such as β-ketonitriles or β-ketoesters with hydrazines, rather than by nucleophilic substitution on a pre-formed pyrazole ring.
Functionalization at Pyrazole Nitrogen Atoms
In the this compound molecule, the N1 position of the pyrazole ring is already substituted with the aniline moiety. Therefore, further functionalization at a nitrogen atom would target the N2 position. This reaction, known as quaternization, involves the reaction of the pyrazole with an alkylating or arylating agent to form a pyrazolium salt.
The lone pair of electrons on the N2 nitrogen is available for reaction with electrophiles. Common reagents used for this purpose include alkyl halides (e.g., methyl iodide, ethyl bromide) and alkyl sulfates. The reaction typically proceeds by heating the pyrazole with the alkylating agent in a suitable solvent. The resulting pyrazolium salts are ionic compounds and exhibit different solubility and reactivity profiles compared to the parent neutral pyrazole.
For example, the reaction of 1,3-disubstituted pyrazoles with alkyl iodides leads to the formation of 1,3-disubstituted-2-alkylpyrazolium iodides. The reactivity towards quaternization can be influenced by the electronic nature of the substituents on the pyrazole and the N1-aryl ring.
Modifications of the Aniline Moiety
The aniline part of the scaffold provides a reactive aromatic ring and a primary amino group, both of which are amenable to a wide range of chemical modifications.
Substitutions on the Aromatic Ring System
The amino group of the aniline moiety is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of this compound, the ortho position to the amino group is already substituted by the pyrazole ring. Therefore, electrophilic substitution is expected to occur predominantly at the para position (C4 of the aniline ring) and to a lesser extent at the other ortho position (C6 of the aniline ring), depending on steric hindrance.
Halogenation: Halogenation of the aniline ring can be readily achieved using reagents like bromine water, N-chlorosuccinimide (NCS), or N-bromosuccinimide (NBS). Due to the high reactivity of the aniline ring, these reactions often proceed under mild conditions and may lead to poly-halogenated products if not carefully controlled. Selective mono-halogenation, typically at the para position, can be achieved by using milder reagents or by protecting the amino group.
Nitration: Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be problematic, as the strongly acidic conditions lead to the protonation of the amino group to form the anilinium ion. The -NH₃⁺ group is a deactivating and meta-directing group, leading to the formation of the meta-nitro product. To achieve para-nitration, the amino group is typically first protected by acetylation to form an acetanilide. The acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for controlled nitration. The protecting acetyl group can then be removed by hydrolysis.
Sulfonation: Treatment of aniline with concentrated sulfuric acid leads to the formation of anilinium hydrogen sulfate, which upon heating produces p-aminobenzenesulfonic acid (sulfanilic acid). This reaction proceeds via electrophilic substitution of a sulfonyl group onto the aniline ring, primarily at the para position.
| Reaction | Typical Reagents | Major Product Position | Product Example |
|---|---|---|---|
| Halogenation | Br₂/H₂O, NBS, NCS | para | 4-Bromo-2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline |
| Nitration (with protection) | 1. Ac₂O 2. HNO₃/H₂SO₄ 3. H₃O⁺ | para | 2-(3-cyclopropyl-1H-pyrazol-1-yl)-4-nitroaniline |
| Sulfonation | conc. H₂SO₄, heat | para | 4-Amino-3-(3-cyclopropyl-1H-pyrazol-1-yl)benzenesulfonic acid |
Derivatization of the Amino Group (e.g., Amidation, Reductive Amination)
The primary amino group of the aniline moiety is a key site for derivatization, allowing for the introduction of a wide variety of functional groups and the extension of the molecular scaffold.
Amidation: The amino group can be readily acylated to form amides. This is typically achieved by reacting the aniline with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. A wide range of acyl groups can be introduced, allowing for the fine-tuning of the molecule's properties. For example, reaction with acetyl chloride would yield N-(2-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl)acetamide.
Reductive Amination: This powerful reaction allows for the alkylation of the amino group. The aniline is first reacted with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation. ias.ac.in This method provides a straightforward route to a diverse range of N-alkylated derivatives. For instance, reaction with benzaldehyde followed by reduction would yield N-benzyl-2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline.
| Reaction | Reactants | Reducing Agent (if any) | Product Class |
|---|---|---|---|
| Amidation | Acyl chloride or anhydride | - | N-Acyl aniline |
| Reductive Amination | Aldehyde or ketone | NaBH₄, NaBH(OAc)₃ | N-Alkyl aniline (secondary or tertiary) |
Selective C-H Functionalization of the Compound
Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized substrates. For the this compound scaffold, this approach offers the potential to selectively modify both the pyrazole and aniline rings.
Transition Metal-Catalyzed C-H Activation Processes
Transition metal catalysis is at the forefront of C-H activation research, with palladium, rhodium, and ruthenium being among the most extensively studied metals for this purpose. researchgate.netbohrium.comnih.gov The regioselectivity of these reactions is often guided by the inherent electronic properties of the substrate or through the use of directing groups.
In the context of the this compound scaffold, the aniline nitrogen can act as an endogenous directing group, facilitating ortho-C-H activation on the aniline ring. Similarly, the pyrazole nitrogen atoms can direct functionalization at the C5 position of the pyrazole ring. The presence of the cyclopropyl (B3062369) group at the C3 position of the pyrazole is a critical consideration, as the stability of this strained ring must be maintained under the reaction conditions.
Recent research has demonstrated the feasibility of palladium-catalyzed direct C4-arylation of 5-aminopyrazoles bearing a C3-cyclopropyl group. researchgate.net These reactions, utilizing an air-stable PdCl(C3H5)(dppb) catalyst with potassium acetate as a base, proceed with high regioselectivity and without degradation of the cyclopropyl moiety. researchgate.net This suggests that similar strategies could be successfully applied to the this compound scaffold for selective C-H arylation.
Rhodium and ruthenium catalysts are also highly effective for C-H functionalization of pyrazoles with alkenes and alkynes. researchgate.netbohrium.com Detailed mechanistic studies, combining experimental and computational methods, have elucidated the reaction pathways, which typically involve sequential N-H and C-H bond activation, migratory insertion, and reductive elimination or coupling steps. researchgate.netbohrium.com For rhodium-catalyzed reactions, C-H bond cleavage is often the rate-limiting step. researchgate.net These findings provide a strong foundation for the rational design of C-H alkenylation and alkynylation reactions on the this compound core.
The choice of transition metal catalyst, ligands, and reaction conditions is crucial for controlling the regioselectivity of the C-H functionalization. For N-arylpyrazoles, the pyrazole moiety can act as a directing group to facilitate functionalization on the appended aryl ring. researchgate.net
Below is an interactive data table summarizing representative transition metal-catalyzed C-H functionalization reactions on pyrazole scaffolds, which can be extrapolated to the this compound system.
| Catalyst System | Coupling Partner | Pyrazole Position Functionalized | Key Findings |
| PdCl(C3H5)(dppb) / KOAc | Aryl halides | C4 | High regioselectivity, cyclopropyl group tolerated. researchgate.net |
| [Rh(MeCN)3Cp*][PF6]2 / Cu(OAc)2 | Alkynes | C5 | C-H bond cleavage is often rate-limiting. researchgate.net |
| [RuCl2(p-cymene)]2 / AgOAc | Alkynes | C5 | Different mechanistic pathway compared to rhodium. researchgate.net |
| Pd(OAc)2 / Ligand | Alkenes | C5 | Ligand-controlled regioselectivity. bohrium.com |
Aryne-Mediated Functionalization Approaches
Aryne chemistry provides a powerful metal-free alternative for the functionalization of aromatic and heteroaromatic systems. Arynes, highly reactive intermediates, can undergo a variety of pericyclic reactions, including [4+2] and [3+2] cycloadditions, as well as nucleophilic additions.
For the this compound scaffold, aryne-mediated functionalization could potentially occur at several positions. The aniline moiety, with its nucleophilic nitrogen, could directly trap an aryne intermediate, leading to N-arylated products. Furthermore, the pyrazole ring itself can participate in reactions with arynes.
While specific studies on the aryne-mediated functionalization of this compound are not extensively reported, the general reactivity of N-arylpyrazoles with arynes suggests potential pathways. The pyrazole ring can act as a 1,3-dipole in [3+2] cycloaddition reactions with arynes, leading to the formation of fused heterocyclic systems. Additionally, C-H insertion reactions of arynes into the pyrazole or aniline rings are also conceivable, although regioselectivity might be a challenge.
The generation of the aryne intermediate, typically from an ortho-disubstituted aromatic precursor, and the reaction conditions would need to be carefully optimized to favor the desired functionalization pathway and to avoid unwanted side reactions.
Post-Synthetic Transformations to Enhance Structural Diversity
Post-synthetic modification of a core scaffold is a cornerstone of medicinal chemistry and materials science, allowing for the rapid generation of analog libraries with diverse properties. researchgate.net The this compound scaffold, with its multiple reactive handles, is well-suited for such late-stage functionalization. researchgate.net
The primary amino group of the aniline moiety is a versatile functional group that can undergo a wide range of transformations, including:
Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides can introduce a variety of amide and sulfonamide functionalities. These modifications can modulate the electronic properties and steric bulk of this region of the molecule, influencing its biological activity and physicochemical properties.
Alkylation and Reductive Amination: The amino group can be alkylated using alkyl halides or undergo reductive amination with aldehydes or ketones to introduce substituted amino groups.
Diazotization and Subsequent Reactions: Diazotization of the primary amine to form a diazonium salt opens up a plethora of synthetic possibilities. The diazonium group can be displaced by a wide range of nucleophiles, including halides, cyanide, hydroxyl, and thiol groups, in Sandmeyer-type reactions. It can also be used in coupling reactions to form azo compounds.
The pyrazole ring also offers opportunities for post-synthetic modification. While the C-H bonds can be functionalized as discussed previously, other transformations are also possible. For instance, if the pyrazole ring contains a suitable leaving group, nucleophilic aromatic substitution can be employed to introduce new substituents.
Furthermore, the combination of functional groups on the scaffold allows for intramolecular cyclization reactions to generate novel, more complex heterocyclic systems. For example, after acylation of the aniline nitrogen with a reagent containing an additional functional group, an intramolecular cyclization onto the pyrazole ring or the aniline ring could be envisioned.
The strategic application of these post-synthetic transformations can rapidly expand the chemical space around the this compound core, providing a rich library of derivatives for biological screening and materials development.
Spectroscopic and Structural Elucidation of 2 3 Cyclopropyl 1h Pyrazol 1 Yl Aniline and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline, providing unambiguous evidence for the arrangement of atoms and the connectivity of the aniline (B41778), pyrazole (B372694), and cyclopropyl (B3062369) moieties.
The ¹H NMR spectrum of this compound presents a series of distinct signals corresponding to each unique proton environment in the molecule. The aromatic region of the spectrum is characterized by signals from the four protons of the ortho-substituted aniline ring and the two protons of the pyrazole ring. The aliphatic region contains the characteristic signals for the cyclopropyl group. A broad singlet, which is exchangeable with D₂O, corresponds to the amine (-NH₂) protons. researchgate.net
The protons on the aniline ring typically appear as a complex multiplet system due to ortho, meta, and para couplings. The pyrazole protons, H4 and H5, appear as distinct doublets due to their vicinal coupling. researchgate.net The cyclopropyl group gives rise to highly shielded signals in the upfield region of the spectrum, with the methine proton appearing as a multiplet and the diastereotopic methylene (B1212753) protons also showing complex splitting patterns.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aniline-NH₂ | ~4.0-5.0 | br s | - |
| Pyrazole-H5 | ~7.6-7.8 | d | ~2.0-2.5 |
| Aniline-H3' | ~7.2-7.4 | m | - |
| Aniline-H4', H5' | ~6.8-7.1 | m | - |
| Aniline-H6' | ~6.7-6.9 | m | - |
| Pyrazole-H4 | ~6.2-6.4 | d | ~2.0-2.5 |
| Cyclopropyl-CH | ~1.8-2.0 | m | - |
| Cyclopropyl-CH₂ | ~0.9-1.1 | m | - |
Note: Predicted values are based on typical chemical shifts for aniline, pyrazole, and cyclopropyl moieties. Actual values may vary depending on solvent and experimental conditions. researchgate.nethmdb.ca
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms in the structure. The chemical shifts are indicative of the electronic environment of each carbon atom.
The carbon attached to the amino group (C1') in the aniline ring is typically observed around δ 145-148 ppm. researchgate.net The carbons of the pyrazole ring resonate in the mid-range of the spectrum, with the cyclopropyl-substituted C3 appearing at the most downfield position among the pyrazole carbons due to substitution. researchgate.net The cyclopropyl carbons are characteristically found in the highly shielded upfield region of the spectrum (δ 5-15 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole-C3 | ~150-152 |
| Aniline-C1' | ~145-147 |
| Pyrazole-C5 | ~139-141 |
| Aniline-C2' | ~130-132 |
| Aniline-C4' | ~128-130 |
| Aniline-C6' | ~124-126 |
| Aniline-C5' | ~118-120 |
| Aniline-C3' | ~116-118 |
| Pyrazole-C4 | ~105-107 |
| Cyclopropyl-CH | ~8-12 |
Note: Predicted values are based on typical chemical shifts for substituted anilines and pyrazoles. Assignments can be confirmed using 2D NMR techniques. researchgate.netresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key expected correlations include those between adjacent protons on the aniline ring (H3'/H4'/H5'/H6'), between the pyrazole protons (H4/H5), and within the cyclopropyl group, confirming the spin systems of each moiety. youtube.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum. youtube.com For example, the signal for the pyrazole H4 proton will correlate with the signal for the pyrazole C4 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity between the different structural fragments. A crucial correlation would be observed between the pyrazole H5 proton and the aniline C2' carbon, confirming the N1-C2' linkage. Another key correlation would be between the cyclopropyl methine proton and the pyrazole C3 and C4 carbons, confirming the placement of the cyclopropyl group. princeton.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's regiochemistry and conformation. A significant NOE correlation would be expected between the pyrazole H5 proton and the aniline H3' proton, which would provide definitive proof of the 1,2-substitution pattern on the aniline ring. researchgate.netyoutube.com
Table 3: Key Expected 2D NMR Correlations for Structural Confirmation
| 2D NMR Experiment | Correlating Nuclei | Structural Information Confirmed |
|---|---|---|
| COSY | H4 (Pyrazole) ↔ H5 (Pyrazole) | Connectivity within the pyrazole ring |
| HSQC | H4 (Pyrazole) ↔ C4 (Pyrazole) | Direct C-H attachment in the pyrazole ring |
| HMBC | H5 (Pyrazole) ↔ C2' (Aniline) | Connectivity between pyrazole and aniline rings |
| HMBC | H (Cyclopropyl) ↔ C3 (Pyrazole) | Connectivity between cyclopropyl and pyrazole rings |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.
Electrospray ionization is a soft ionization technique that typically results in minimal fragmentation, primarily showing the protonated molecular ion. For this compound (molecular formula C₁₂H₁₃N₃, molecular weight 199.25 g/mol ), ESI-MS in positive ion mode is expected to show a prominent peak for the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of approximately 200.11. This peak confirms the molecular weight of the compound.
HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. The calculated exact mass for the [M+H]⁺ ion of C₁₂H₁₃N₃ is 200.1182. Experimental determination of this value by HRMS would confirm the molecular formula with high confidence. Further fragmentation analysis (MS/MS) can provide structural insights. Plausible fragmentation pathways for the [M+H]⁺ ion include the loss of the cyclopropyl group (a loss of 41 Da) or cleavage of the bond between the aniline and pyrazole rings. nih.gov
Table 4: Expected Mass Spectrometry Data
| Ion | Calculated Exact Mass (m/z) | Information Provided |
|---|---|---|
| [C₁₂H₁₃N₃ + H]⁺ | 200.1182 | Confirms molecular formula |
| [M+H - C₃H₅]⁺ | 159.0764 | Suggests loss of the cyclopropyl radical |
| [C₉H₈N₂]⁺ | 144.0682 | Suggests cleavage and loss of aniline |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of synthetic organic compounds, providing critical information on both purity and molecular weight. In the analysis of this compound, a reversed-phase LC method would typically be employed, utilizing a C18 column with a gradient elution system, commonly composed of water and acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.
The liquid chromatography component separates the target compound from any unreacted starting materials, byproducts, or degradation products, thus allowing for a precise assessment of its purity. The retention time of the main peak serves as a characteristic identifier under specific chromatographic conditions.
Following separation, the eluent is introduced into the mass spectrometer. Using an electrospray ionization (ESI) source in positive ion mode, the molecule is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺. The high-resolution mass spectrum would provide the exact mass of this ion, which can be compared against the calculated theoretical mass of C₁₂H₁₄N₃⁺ (the protonated form of C₁₂H₁₃N₃) to confirm the elemental composition and, by extension, the molecular formula of the compound. Tandem mass spectrometry (MS/MS) experiments can further be performed to induce fragmentation of the parent ion, yielding a characteristic fragmentation pattern that provides additional structural confirmation by identifying key substructures of the molecule.
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its distinct structural components.
The aniline moiety would be clearly identifiable by the N-H stretching vibrations of the primary amine group, which typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration of the aromatic amine is expected to produce a band around 1250-1360 cm⁻¹. The pyrazole ring will have characteristic C=N and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. Aromatic C-H stretching vibrations from both the aniline and pyrazole rings are anticipated just above 3000 cm⁻¹, while the C-H bonds of the cyclopropyl group would show stretching vibrations in the same region. The out-of-plane C-H bending vibrations of the ortho-substituted benzene ring would give rise to a strong band in the 740-780 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Cyclopropyl C-H | Stretch | ~3000 | Medium-Weak |
| Aromatic C=C | Ring Stretch | 1500 - 1600 | Medium-Strong |
| Pyrazole C=N, C=C | Ring Stretch | 1400 - 1600 | Medium-Strong |
| Aromatic C-N | Stretch | 1250 - 1360 | Medium-Strong |
| Aromatic C-H | Out-of-plane Bend (ortho) | 740 - 780 | Strong |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this compound, Raman spectroscopy would be particularly useful for identifying vibrations of the non-polar or symmetric bonds.
The symmetric stretching of the aromatic C=C bonds in both the aniline and pyrazole rings is expected to produce strong Raman signals in the 1550-1610 cm⁻¹ region. researchgate.net The C-N stretching of the aromatic amine would also be observable, typically around 1288 cm⁻¹. researchgate.net Vibrations associated with the cyclopropyl ring, particularly the symmetric ring breathing mode, would also be Raman active. In contrast to IR spectroscopy, the symmetric N-H stretching vibration of the amine group is often weak in Raman spectra. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a definitive structural assignment.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by the electronic transitions within the aromatic pyrazole and aniline chromophores.
The spectrum is expected to show strong absorption bands in the ultraviolet region, typically between 200 and 400 nm. These absorptions are primarily attributed to π → π* transitions within the conjugated systems of the phenyl and pyrazole rings. The presence of the amino group (-NH₂) on the aniline ring, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in molar absorptivity compared to unsubstituted benzene or pyrazole. The specific wavelengths and intensities of these transitions are sensitive to the solvent polarity, reflecting changes in the interaction between the solvent and the molecule's ground and excited states.
| Transition Type | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π | Phenyl Ring | ~250 - 280 |
| π → π | Pyrazole Ring | ~210 - 240 |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide valuable information about connectivity and electronic structure, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol, provides a basis for predicting its key structural features. mdpi.com
The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the amine group (N-H) as a donor and the pyrazole nitrogen atoms as potential acceptors. These interactions, along with weaker C-H···π interactions, would dictate the formation of a three-dimensional supramolecular architecture in the solid state.
Single Crystal X-ray Diffraction Analysis of Molecular Conformation
Single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure. This powerful analytical technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. For pyrazole-containing compounds, this analysis reveals the spatial orientation of the pyrazole and aniline rings relative to each other and the conformation of substituents like the cyclopropyl group.
In a study of an analogous pyridylpyrazole derivative, 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol, X-ray diffraction analysis was crucial in confirming its structure. nih.govscilit.com The crystallographic data obtained for such analogues provide a model for understanding the likely structural features of this compound. Key parameters determined from such an analysis typically include the dihedral angle between the planes of the pyrazole and the adjacent aromatic ring, which dictates the degree of planarity or twist in the molecule. For instance, in other multi-ring heterocyclic systems, the dihedral angles between linked rings, such as chlorophenyl and pyrazolyl rings, have been observed to be as small as 0.6 (3)°. researchgate.net
The data derived from these experiments are comprehensive, detailing the crystal system, space group, and unit cell dimensions. A representative summary of crystallographic data for a related pyrazole derivative is presented below.
Table 1: Example Crystal Data and Structure Refinement Parameters for an Analogous Pyridylpyrazole Compound.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.543(2) |
| b (Å) | 12.011(3) |
| c (Å) | 9.876(2) |
| β (°) | 114.54(3) |
| Volume (ų) | 1137.4(4) |
| Z | 4 |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |
| Data Source | Based on data for 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol nih.gov |
This interactive table provides an example of typical crystallographic data obtained for a structural analogue.
Elucidation of Intermolecular Interactions and Crystal Packing
Beyond defining the structure of a single molecule, X-ray diffraction data illuminates how molecules arrange themselves in the solid state. This crystal packing is governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. mdpi.comrsc.orgsemanticscholar.org Understanding these interactions is critical as they influence the material's physical properties, including melting point, solubility, and stability.
Furthermore, C-H···π interactions, where a hydrogen atom attached to a carbon interacts with the π-electron system of an aromatic ring, are also common in stabilizing the crystal structures of such compounds. researchgate.netresearchgate.net These weak hydrogen bonds can link molecules into one-dimensional chains or more elaborate supramolecular architectures. nih.gov The collective effect of these varied interactions dictates the final packing motif and the density of the crystalline solid.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis provides an empirical formula for the molecule, which can be compared against the theoretical composition calculated from the proposed molecular formula. Agreement between the found and calculated values serves as crucial evidence for the purity and compositional integrity of the synthesized compound.
For a target molecule like this compound (C12H13N3), the theoretical elemental composition can be calculated precisely. Experimental verification is then performed using an elemental analyzer. The results are typically presented as a comparison between the calculated and found percentages.
Table 2: Representative Elemental Analysis Data for Pyrazole-Aniline Analogues.
| Compound | Analysis | %C | %H | %N |
|---|---|---|---|---|
| 2-(1H-pyrazol-5-yl) aniline | Calculated | 67.91 | 5.67 | 26.43 |
| Found | 68.13 | 5.10 | 26.80 | |
| Data Source | researchgate.net | |||
| [Cu(CHpz3)(PPh3)][BF4] | Calculated | 53.65 | 4.02 | 13.41 |
| Found | 53.45 | 4.04 | 13.39 | |
| Data Source | mdpi.com |
This interactive table showcases typical elemental analysis results, comparing the theoretically calculated values with the experimentally found values for verification of composition.
The close correlation between the experimental and calculated values for analogues, as shown in the table, provides strong confidence in the assigned chemical structure and the successful synthesis of the target compound.
Computational and Theoretical Investigations of 2 3 Cyclopropyl 1h Pyrazol 1 Yl Aniline
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding a molecule's properties at the electronic level. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular orbital energies, and optimized geometry.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govasianpubs.orgnih.gov It is highly effective for determining the ground-state (most stable) geometry and electronic properties of organic compounds like pyrazole (B372694) derivatives. nih.gov A typical DFT study on 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline would involve geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation.
Illustrative Optimized Geometrical Parameters: The following table presents typical geometrical parameters that would be calculated for the optimized structure of this compound using a common DFT functional like B3LYP with a 6-31G(d,p) basis set.
| Parameter | Bond/Atoms Involved | Typical Calculated Value |
| Bond Lengths (Å) | ||
| C(aniline)-N(pyrazol) | ~1.42 Å | |
| N(pyrazol)-N(pyrazol) | ~1.35 Å | |
| C(pyrazol)-C(cyclopropyl) | ~1.50 Å | |
| **Bond Angles (°) ** | ||
| C(aniline)-N(pyrazol)-N(pyrazol) | ~120° | |
| C(aniline)-C(aniline)-N(amine) | ~121° | |
| Dihedral Angle (°) | ||
| C-C(aniline)-N(pyrazol)-N(pyrazol) | ~40-60° |
Note: These values are representative and based on calculations for structurally similar molecules.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations can map the electron density of these orbitals, revealing which parts of the molecule are most involved in electronic transitions and reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO may be distributed across the pyrazole ring and the C-N linkage.
Illustrative FMO Properties:
| Property | Description | Typical Calculated Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV |
| Energy Gap (ΔE) | ELUMO – EHOMO | 4.5 to 5.5 eV |
Note: These values are representative and based on calculations for analogous pyrazole-aniline systems.
Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts, TD-DFT UV-Vis Spectra)
Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification.
GIAO NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used DFT-based approach to calculate NMR chemical shifts (δ). rsc.orggaussian.comnih.gov By computing the magnetic shielding tensors for each nucleus (¹H, ¹³C), theoretical NMR spectra can be generated. rsc.orgresearchgate.net These predicted shifts are then compared to experimental data to confirm the molecular structure. Calculations would provide distinct chemical shift values for the protons and carbons of the aniline, pyrazole, and cyclopropyl (B3062369) groups.
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts:
| Nucleus | Position | Predicted Chemical Shift (ppm) |
| ¹H | Aniline-NH₂ | 4.0 - 5.0 |
| Aromatic (Aniline) | 6.8 - 7.5 | |
| Pyrazole-H | 6.0 - 7.8 | |
| Cyclopropyl-CH | 0.5 - 2.0 | |
| ¹³C | Aromatic (Aniline) | 115 - 150 |
| Pyrazole | 100 - 145 | |
| Cyclopropyl | 5 - 15 |
Note: Values are illustrative and referenced against tetramethylsilane (TMS).
TD-DFT UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.netresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the transitions (e.g., π → π*). nih.gov For this compound, transitions would likely involve the π-systems of the aromatic aniline and pyrazole rings.
Illustrative Predicted UV-Vis Absorption Data:
| λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |
| ~280-300 | > 0.1 | HOMO → LUMO (π → π) |
| ~230-250 | > 0.2 | HOMO-1 → LUMO (π → π) |
Note: These values are representative for similar aromatic heterocyclic systems in a common solvent like ethanol.
Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior
While quantum mechanics describes electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. researchgate.net MD simulations model the molecule within a specific environment (e.g., in a solvent box) and apply classical mechanics to track its behavior.
Analysis of Conformational Flexibility and Rotational Barriers
MD simulations are ideal for exploring the conformational landscape of flexible molecules. For this compound, a key flexible point is the single bond connecting the aniline and pyrazole rings. An MD simulation could be used to:
Identify Stable Conformers: By simulating the molecule's movement over several nanoseconds, the most frequently adopted (and thus most stable) dihedral angles between the two rings can be identified.
Calculate Rotational Barriers: Through techniques like umbrella sampling or steered MD, the energy required to rotate the aniline ring relative to the pyrazole ring can be calculated. This provides insight into the molecule's rigidity and the likelihood of different conformers existing at room temperature.
Simulation of Intermolecular Interactions in Condensed Phases
To understand how the molecule behaves in a realistic environment (like a solution or a crystal), MD simulations are performed with multiple molecules or in the presence of solvent molecules. These simulations can reveal:
Hydrogen Bonding: The amino (-NH₂) group on the aniline ring can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as acceptors. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds with solvent molecules (e.g., water) or with other molecules of the same compound.
π-π Stacking: The aromatic aniline and pyrazole rings can engage in π-π stacking interactions, which are important for molecular aggregation and crystal packing. Simulations can analyze the preferred orientation (e.g., parallel-displaced or T-shaped) and the interaction energy between the rings.
Molecular Docking and Chemical Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like this compound, which contains structural motifs common in pharmacologically active agents, docking studies are crucial for predicting its interaction with biological targets such as enzymes and receptors. amazonaws.comnih.gov Such studies can provide insights into the compound's potential biological activity by modeling its binding affinity and mode at the active site of a target protein. ijpbs.com
Prediction of Binding Modes with Chemical Entities
Computational docking simulations can predict how this compound fits into the binding pockets of various proteins. Given that pyrazole derivatives are known to act as inhibitors for targets like receptor tyrosine kinases and protein kinases, these would be logical targets for in silico screening. nih.gov Docking algorithms calculate the most stable binding conformations, or "poses," of the ligand within the receptor's active site, ranked by a scoring function that estimates the binding energy. ijpbs.com
The aniline and pyrazole rings provide a scaffold that can engage in multiple interactions. The aniline portion could position itself to interact with specific amino acid residues, while the cyclopropyl group might fit into a hydrophobic pocket within the target protein. Studies on similar aniline and pyrazole derivatives show that these molecules can bind deeply within the active site of proteins. nih.govnih.gov
Illustrative Docking Results for Pyrazole Derivatives with Protein Kinases
The following table demonstrates the type of data generated from a molecular docking study, based on findings for analogous pyrazole compounds. nih.gov
| Target Protein | Ligand (Example Derivative) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
| VEGFR-2 (2QU5) | Pyrazole Derivative 1b | -10.09 | Cys919, Asp1046, Glu885 |
| Aurora A (2W1G) | Pyrazole Derivative 1d | -8.57 | Arg220, Ala213, Leu263 |
| CDK2 (2VTO) | Pyrazole Derivative 2b | -10.35 | Leu83, Lys33, Gln131 |
This table is illustrative and based on data for different pyrazole derivatives to show representative results of a docking analysis. nih.gov
Detailed Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Stacking, Halogen Bonding)
The binding affinity of a ligand to its receptor is governed by a variety of non-covalent interactions. For this compound, these interactions can be analyzed in detail using the poses generated from molecular docking.
Hydrogen Bonding: The aniline moiety contains a primary amine (-NH2) group, which can act as a hydrogen bond donor. The nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors. researchgate.net These interactions are critical for orienting the molecule within the active site and contribute significantly to binding affinity. For example, the methoxy moiety in some pyrazole analogs confers additional hydrogen bonding capabilities, enhancing interaction with active sites. frontiersin.org
Pi-Stacking: The aromatic aniline and pyrazole rings can engage in pi-pi stacking or pi-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding site.
Hydrophobic Interactions: The cyclopropyl group and the carbon atoms of the aromatic rings can form favorable hydrophobic interactions with nonpolar residues in the active site, helping to anchor the molecule. The fusion of a second ring to a pyrazole core has been shown to facilitate favorable contacts with hydrophobic amino acid residues. nih.gov
Computational tools can visualize and quantify these interactions, providing a detailed map of the compound's binding mode. researchgate.net
Reaction Pathway and Transition State Calculations for Mechanistic Insights
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For this compound, theoretical calculations, particularly using Density Functional Theory (DFT), can be employed to study its synthesis. Pyrazoles are commonly synthesized via the condensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds (Knorr pyrazole synthesis) or through cycloaddition reactions. researchgate.netnih.gov
By modeling the reaction pathway, researchers can identify the structures of intermediates and, crucially, the transition states that connect them. The calculated energy barriers associated with these transition states allow for the determination of the reaction's kinetics and the most likely mechanistic pathway. nih.gov For example, DFT calculations have been used to propose plausible reaction mechanisms for the formation of 3,4-disubstituted 1H-pyrazoles from epoxides and sulfonyl hydrazides. researchgate.net
Such studies can reveal:
The step-by-step process of bond formation and cleavage.
The relative energies of all species along the reaction coordinate.
The role of catalysts in lowering activation energy barriers. nih.gov
The factors controlling regioselectivity in the synthesis.
These mechanistic insights are invaluable for optimizing reaction conditions to improve yields and develop novel synthetic routes. mdpi.com
Future Directions and Perspectives in 2 3 Cyclopropyl 1h Pyrazol 1 Yl Aniline Research
Development of Novel and Sustainable Synthetic Routes
While established methods for synthesizing pyrazole-aniline systems exist, the future necessitates a shift towards more environmentally benign and efficient processes. nih.gov The principles of green chemistry—such as atom economy, use of renewable feedstocks, and avoidance of hazardous solvents—will be central to this endeavor. jetir.org
Future synthetic research could focus on:
Catalyst Innovation: Exploring novel, recyclable catalysts like nano-ZnO or solid-supported catalysts could enhance reaction efficiency and reduce waste. nih.gov The development of metal-free catalytic systems would further improve the sustainability profile.
Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch processes, including improved safety for handling energetic intermediates, enhanced reaction control, and easier scalability. rsc.org Applying this technology to the synthesis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline could lead to a more efficient and sustainable manufacturing process.
Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions would be a significant step forward. researchgate.net MCRs increase efficiency by combining several synthetic steps without isolating intermediates, thereby saving time, resources, and reducing waste. nih.gov A hypothetical sustainable MCR is presented in Table 1.
| Table 1: Hypothetical Green Synthesis Protocol | |
| Parameter | Proposed Method |
| Reaction Type | One-Pot Multicomponent Reaction |
| Starting Materials | o-Fluoronitrobenzene, Cyclopropylacetylene, Hydrazine (B178648) |
| Catalyst | Solid-supported Copper Catalyst |
| Solvent | Ethanol or Water |
| Energy Source | Microwave Irradiation |
| Key Advantages | High atom economy, reduced reaction time, avoidance of hazardous reagents, catalyst recyclability. |
Application of Advanced Spectroscopic Characterization Techniques
Comprehensive characterization is fundamental to understanding the structure, and by extension, the function of a molecule. While standard techniques like 1H NMR and 13C NMR provide basic structural confirmation, advanced spectroscopic methods can offer deeper insights into the nuanced features of this compound. mdpi.comnepjol.info
Future characterization efforts should include:
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning proton and carbon signals, especially for more complex derivatives. ekb.eg These methods can reveal through-bond and through-space correlations, aiding in detailed structural elucidation.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on the molecule's three-dimensional conformation, bond angles, bond lengths, and intermolecular interactions in the solid state. nih.govresearchgate.net This data is crucial for computational modeling and understanding structure-activity relationships.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. mdpi.com Further fragmentation studies (MS/MS) can help to understand the molecule's stability and fragmentation pathways, which can be useful for metabolite identification in future studies.
| Table 2: Prospective Advanced Spectroscopic Data | |
| Technique | Potential Data and Insights |
| 2D NMR (NOESY) | Elucidation of through-space proton-proton interactions, providing information on the preferred conformation and spatial arrangement of the cyclopropyl (B3062369) and aniline (B41778) groups. |
| Solid-State NMR | Characterization of the compound in its solid form, revealing information about polymorphism and molecular packing. |
| X-ray Crystallography | Precise bond lengths (e.g., C-N, C-C), bond angles, and torsional angles. Identification of hydrogen bonding and π-π stacking interactions in the crystal lattice. |
| HRMS (ESI-TOF) | Exact mass measurement to confirm the molecular formula with high accuracy (e.g., Calculated for C12H13N3: 199.1109; Found: 199.1112). |
Integration of Machine Learning and Artificial Intelligence in Computational Chemistry for Pyrazole-Aniline Systems
Computational chemistry has become an indispensable tool in modern chemical research. eurasianjournals.com The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this field, enabling faster and more accurate predictions of molecular properties and reactivity. premierscience.comresearchgate.net
For pyrazole-aniline systems, future computational research could involve:
Predictive Modeling: ML models can be trained on existing data from pyrazole (B372694) and aniline derivatives to predict various properties of novel, unsynthesized analogues of this compound. nih.gov This includes predicting physicochemical properties, spectroscopic signatures, and potential biological activities.
Reaction Optimization: AI algorithms can analyze vast parameter spaces to predict optimal reaction conditions (e.g., temperature, catalyst loading, solvent) for synthesizing derivatives, thereby accelerating the development of efficient synthetic routes. research.google
De Novo Drug Design: Generative AI models can design novel molecules based on the pyrazole-aniline scaffold with desired properties for specific biological targets. nih.gov This approach can significantly shorten the initial stages of drug discovery. nih.gov
| Table 3: AI and Machine Learning Applications | |
| Application Area | Specific Task |
| Property Prediction | Using Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new derivatives. |
| Synthesis Planning | Employing retrosynthesis algorithms to propose novel and efficient synthetic pathways. |
| Virtual Screening | Utilizing AI-powered docking tools like HelixDock to screen large libraries of derivatives against specific protein targets. nih.gov |
| Data Analysis | Applying ML to analyze complex spectroscopic data for pattern recognition and structural elucidation. |
Exploration of New Chemical Transformations and Methodologies
The this compound scaffold possesses multiple reactive sites, including the aniline amino group, the aromatic rings, and the pyrazole nucleus, offering numerous opportunities for further chemical modification. nih.gov Future research should focus on exploring novel chemical transformations to generate a diverse library of derivatives for various applications.
Promising areas for exploration include:
C-H Activation: Direct functionalization of the C-H bonds on the aniline or pyrazole rings is a powerful, atom-economical strategy to introduce new substituents without the need for pre-functionalized starting materials.
Late-Stage Functionalization: Developing methodologies for modifying the core structure in the final steps of a synthetic sequence allows for the rapid generation of analogues from a common intermediate, which is highly valuable in medicinal chemistry.
Photoredox Catalysis: Using visible light to drive chemical reactions offers a mild and sustainable alternative to traditional methods. Exploring photoredox-catalyzed reactions could unlock new pathways for functionalizing the pyrazole-aniline core.
Scaffold Hopping and Hybridization: The pyrazole and aniline moieties can serve as anchor points to fuse other heterocyclic systems or link to other pharmacophores, creating hybrid molecules with potentially novel biological activities. nih.govmdpi.com
By pursuing these future directions, the scientific community can build upon the existing knowledge of this compound, paving the way for the development of more sustainable chemical processes, deeper molecular understanding, and the potential discovery of new applications.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline, and how can purity be maximized?
Methodological Answer:
- Synthesis : Use a two-step approach: (1) Cyclopropane functionalization via [3+2] cycloaddition or palladium-catalyzed cross-coupling to introduce the cyclopropyl group to the pyrazole ring. (2) Coupling the substituted pyrazole with 2-aminophenylboronic acid under Suzuki-Miyaura conditions.
- Purity Optimization : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water). Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase).
- Reference : Similar protocols for pyrazole-aniline derivatives are detailed in synthesis studies .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Use - and -NMR to confirm substitution patterns and cyclopropane ring integrity. Aromatic protons in the aniline moiety typically resonate at δ 6.5–7.5 ppm, while pyrazole protons appear at δ 7.0–8.5 ppm.
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (dichloromethane/methanol). Refine data using SHELXL (rigid-bond constraints, anisotropic displacement parameters) to resolve disorder in the cyclopropyl group .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (expected [M+H] for CHN: 201.1134).
Q. How should stability and storage conditions be managed to prevent degradation?
Methodological Answer:
- Stability : The compound is prone to oxidation at the aniline amine group. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation pathways.
- Storage : Store under inert atmosphere (argon) at –20°C in amber vials. Add stabilizers like BHT (0.1% w/w) to inhibit radical-mediated decomposition.
- Reference : Safety guidelines for structurally similar aniline derivatives recommend avoiding prolonged storage .
Advanced Research Questions
Q. What mechanistic insights explain the electronic effects of the cyclopropane ring on the compound’s reactivity?
Methodological Answer:
- Steric/Electronic Analysis : Use DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distribution. The cyclopropane ring induces angle strain, increasing electrophilicity at the pyrazole N1 position.
- Experimental Validation : Perform Hammett studies by synthesizing analogs with substituents of varying σ values on the cyclopropane ring. Correlate reaction rates (e.g., nucleophilic aromatic substitution) with electronic parameters.
- Reference : Computational approaches for cyclopropane-containing analogs are discussed in PubChem data .
Q. How should contradictory data between spectroscopic and crystallographic results be resolved?
Methodological Answer:
- Case Example : If NMR suggests a planar pyrazole ring but X-ray shows puckering, cross-validate with - NOESY (to detect through-space interactions) and variable-temperature NMR (to assess conformational flexibility).
- Refinement Adjustments : In SHELXL, apply "DELU" and "SIMU" restraints to model thermal motion accurately, avoiding overinterpretation of weak diffraction data .
Q. What strategies mitigate toxicity risks during in vitro bioactivity assays?
Methodological Answer:
- In Vitro Protocols : Use HepG2 or HEK293 cells for preliminary cytotoxicity screening (MTT assay, 24–72 hr exposure). For Ames tests (mutagenicity), include metabolic activation (S9 fraction).
- Safety Measures : Follow OECD Guidelines 423 (acute oral toxicity) and 471 (genotoxicity). Wear nitrile gloves and FFP3 masks during handling, as recommended for skin/eye irritants .
Q. How can computational modeling predict this compound’s potential as a kinase inhibitor?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase, PDB: 1M17). Focus on hydrogen bonding between the aniline NH and kinase backbone carbonyls.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate binding free energy via MM-PBSA.
- Reference : Similar methodologies are applied to heterocyclic azo dyes in drug discovery .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
